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Compound of Interest

Compound Name:
2-Amino-5-Bromo-4-

Methylthiazole

Cat. No.: B1282055 Get Quote

An In-depth Technical Guide to 2-Amino-5-Bromo-4-Methylthiazole Hydrochloride

This guide provides a comprehensive overview of 2-Amino-5-Bromo-4-Methylthiazole
hydrochloride, a thiazole derivative of significant interest in medicinal chemistry and drug

development. The document is intended for researchers, scientists, and professionals in the

field, detailing its chemical properties, a robust synthesis protocol, and modern analytical

characterization methods.

Physicochemical and Structural Properties
2-Amino-5-Bromo-4-Methylthiazole hydrochloride is a solid organic compound. The core

structure features a 2-aminothiazole moiety, a versatile pharmacophore found in numerous

biologically active compounds.[1] The introduction of a bromine atom at the 5-position provides

a strategic site for further chemical modifications, such as cross-coupling reactions, enabling

the creation of diverse molecular libraries. The hydrochloride salt form is often utilized to

improve the compound's solubility and stability.

A summary of its key properties and those of its parent compound are presented below for

comparison.

Table 1: Physicochemical Properties
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Property
2-Amino-5-Bromo-4-
Methylthiazole
Hydrochloride

2-Amino-5-Bromo-4-
Methylthiazole (Free Base)

CAS Number 133692-16-7 3034-57-9[2]

Molecular Formula C₄H₅BrN₂S · HCl C₄H₅BrN₂S[2]

Molecular Weight 229.53 g/mol 193.06 g/mol [2]

Physical Form Solid White crystalline solid[2]

Melting Point Data not available 105-108.5 °C (decomposes)[2]

Boiling Point Data not available 298.3 °C (Predicted)[2]

| InChI Key | OTWSIBXEPMKIFH-UHFFFAOYSA-N | OTWSIBXEPMKIFH-UHFFFAOYSA-N |

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analytical

characterization of the title compound.

Synthesis Protocol
The synthesis is a multi-step process beginning with the formation of the thiazole ring, followed

by regioselective bromination and conversion to the hydrochloride salt.
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Step 1: Hantzsch Thiazole Synthesis

Step 2: Electrophilic Bromination

Step 3: Hydrochloride Salt Formation
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Caption: Synthetic pathway for 2-Amino-5-Bromo-4-Methylthiazole HCl.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This step utilizes the Hantzsch thiazole synthesis, a classic method for forming the thiazole

ring.[3]

Materials:

Thiourea (76 g, 1.0 mol)

Chloroacetone (92.5 g, 1.0 mol)

Deionized water
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Sodium hydroxide (solid)

Diethyl ether

Procedure:

Suspend thiourea in 200 mL of water in a 500-mL round-bottom flask equipped with a

mechanical stirrer, reflux condenser, and dropping funnel.

With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic,

and the thiourea will dissolve.

Heat the resulting yellow solution to reflux for two hours.

Cool the reaction mixture in an ice bath. While stirring, carefully add solid sodium

hydroxide until the solution is strongly basic, causing an oily layer to separate.

Separate the upper oily layer. Extract the aqueous layer three times with diethyl ether.

Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

Remove the ether by rotary evaporation. Distill the residual oil under reduced pressure to

yield 2-amino-4-methylthiazole as a solid upon cooling.

Step 2: Bromination of 2-Amino-4-methylthiazole

This procedure achieves regioselective bromination at the electron-rich C5 position of the

thiazole ring.[4]

Materials:

2-Amino-4-methylthiazole (11.4 g, 0.1 mol)

Bromine (16.0 g, 0.1 mol)

Dimethylformamide (DMF, 50 mL)

Sodium hydrogen carbonate
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Ice water

Procedure:

Dissolve 2-amino-4-methylthiazole in 50 mL of DMF in a flask.

Cool the flask in an ice bath. Slowly add bromine dropwise with constant stirring.

Allow the mixture to stir at room temperature for 3 hours.

Carefully add sodium hydrogen carbonate to neutralize the acid formed.

Pour the reaction mixture into ice water.

Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 2-
Amino-5-Bromo-4-Methylthiazole.

Step 3: Formation of the Hydrochloride Salt

Materials:

2-Amino-5-Bromo-4-Methylthiazole (free base)

Anhydrous diethyl ether or isopropanol

2M HCl in diethyl ether

Procedure:

Dissolve the crude 2-Amino-5-Bromo-4-Methylthiazole in a minimal amount of

anhydrous diethyl ether or isopropanol.

Cool the solution in an ice bath.

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is

complete.

Collect the white precipitate by filtration, wash with a small amount of cold diethyl ether,

and dry under vacuum to yield the final hydrochloride salt.
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Analytical Characterization Protocols
The identity, purity, and structure of the synthesized compound must be confirmed using a

combination of chromatographic and spectroscopic techniques.

3. Structural Elucidation

Synthesized Product
(Crude HCl Salt)

1. Thin Layer Chromatography (TLC)
- Monitor reaction completion

- Assess purity

2. Recrystallization
- Purify crude product

¹H & ¹³C NMR
- Confirm proton & carbon framework

Mass Spectrometry (MS)
- Determine molecular weight

- Confirm isotopic pattern

4. Purity Assessment
- HPLC with UV detection

- Quantify purity (%)

Click to download full resolution via product page

Caption: Workflow for the analytical characterization of the final product.

1. Thin Layer Chromatography (TLC)

Purpose: To monitor the progress of the bromination reaction and assess the purity of the

final product.

Method:

Stationary Phase: Silica gel 60 F₂₅₄ plates.

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
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Visualization: UV light at 254 nm. The brominated product should have a different Rf value

than the starting material (2-amino-4-methylthiazole).

2. High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the final compound with high accuracy.

Method:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic

acid).

Detection: UV detector at a wavelength determined from the compound's UV spectrum

(typically around 254 nm).

Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) of the compound in

the mobile phase.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the compound.

Method: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Data: Based on available spectra for the hydrochloride salt, the following

peaks are expected:[5]

A singlet for the methyl (CH₃) protons, typically around δ 2.2-2.4 ppm.

A broad singlet for the amine (NH₂) protons, which is exchangeable with D₂O, typically

downfield.

Expected ¹³C NMR Data:

A resonance for the methyl carbon.
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Resonances for the three carbons of the thiazole ring (C2, C4, and C5). The carbon

attached to bromine (C5) will be significantly shifted compared to the unbrominated

precursor.

4. Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and elemental composition.

Method: Electrospray ionization (ESI) is a suitable method.

Expected Result: The mass spectrum should show a characteristic isotopic pattern for a

monobrominated compound. The molecular ion peak [M+H]⁺ for the free base

(C₄H₅⁷⁹BrN₂S) will appear at m/z ≈ 194, and another peak of nearly equal intensity for the

⁸¹Br isotope [M+H]⁺ will appear at m/z ≈ 196.

Biological and Medicinal Significance
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a

wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer

properties.[1] Derivatives of 2-aminothiazoles are recognized as potent inhibitors of various

protein kinases, which are key regulators in cellular signaling pathways often dysregulated in

diseases like cancer. Therefore, 2-Amino-5-Bromo-4-Methylthiazole hydrochloride serves as

a crucial building block for synthesizing novel therapeutic agents and for exploring structure-

activity relationships in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2. chembk.com [chembk.com]

3. Organic Syntheses Procedure [orgsyn.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pdfs.semanticscholar.org/06b6/aca5b55a049a96125238c089308db44ab875.pdf
https://www.benchchem.com/product/b1282055?utm_src=pdf-body
https://www.benchchem.com/product/b1282055?utm_src=pdf-custom-synthesis
https://pdfs.semanticscholar.org/06b6/aca5b55a049a96125238c089308db44ab875.pdf
https://www.chembk.com/en/chem/2-Amino-5-bromo-4-methylthiazole
http://orgsyn.org/demo.aspx?prep=cv2p0031
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. jocpr.com [jocpr.com]

5. 2-AMINO-5-BROMO-4-METHYLTHIAZOLE HYDROCHLORIDE(133692-16-7) 1H NMR
spectrum [chemicalbook.com]

To cite this document: BenchChem. [2-Amino-5-Bromo-4-Methylthiazole hydrochloride
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282055#2-amino-5-bromo-4-methylthiazole-
hydrochloride-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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